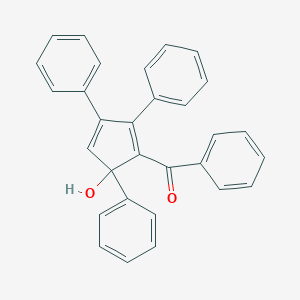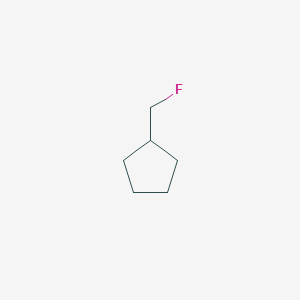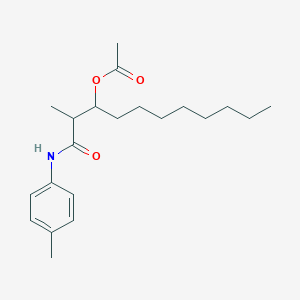![molecular formula C12H5F13O3 B12544055 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 842123-44-8](/img/structure/B12544055.png)
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione is a fluorinated organic compound characterized by its unique bicyclic structure. This compound is notable for its high fluorine content, which imparts distinct chemical and physical properties, such as high thermal stability and resistance to chemical degradation. These properties make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropropylene oxide and a suitable diene.
Cycloaddition Reaction: A [2+2] cycloaddition reaction is employed to form the bicyclic core of the compound. This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under controlled temperature and pressure conditions.
Fluorination: The introduction of the tridecafluorohexyl group is achieved through a fluorination reaction, using reagents like sulfur tetrafluoride or cobalt trifluoride. This step requires careful control of reaction conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring consistent yield and purity by optimizing temperature, pressure, and catalyst concentration.
Safety Measures: Implementing safety protocols to handle fluorinating agents and manage the exothermic nature of the reactions.
Purification: Utilizing techniques such as distillation and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Investigated for its potential as a fluorinated probe in biological imaging and diagnostics.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its resistance to chemical and thermal degradation.
Wirkmechanismus
The mechanism of action of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets through its fluorinated moieties. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This property is leveraged in applications such as drug delivery, where the compound can enhance the stability and efficacy of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane Hydrochloride: A fluorinated bicyclic compound with similar structural features but different functional groups.
3-Azabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with a different substitution pattern and fewer fluorine atoms.
Uniqueness
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust performance under extreme conditions, such as in high-performance materials and advanced drug delivery systems.
Eigenschaften
CAS-Nummer |
842123-44-8 |
|---|---|
Molekularformel |
C12H5F13O3 |
Molekulargewicht |
444.14 g/mol |
IUPAC-Name |
6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C12H5F13O3/c13-7(14,3-1-2-4(3)6(27)28-5(2)26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2-4H,1H2 |
InChI-Schlüssel |
FCSBIKNQCZQVJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


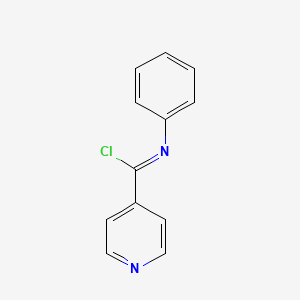



![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
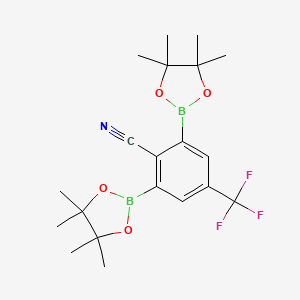
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)

![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
